2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene
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Overview
Description
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound that features a nitro group, a methyl group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene can be achieved through a multi-step process:
Nitration: The initial step involves the nitration of a suitable precursor, such as 2-methyl-4-hydroxybenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid.
Alkylation: The nitro compound is then subjected to alkylation with 2-bromo-1-propene under basic conditions to introduce the nitroprop-1-en-1-yl group.
Etherification: Finally, the hydroxyl group is converted to an isopropoxy group through etherification using isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can also undergo reduction to form various intermediates, depending on the conditions and reagents used.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 2-Methyl-1-(2-aminoprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene.
Reduction: Various intermediates such as hydroxylamines or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Pharmaceuticals: Its derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs.
Agriculture: It could be explored for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene depends on its specific application. For instance, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, its nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-nitroprop-1-en-1-yl)benzene: Lacks the isopropoxy group, making it less versatile in certain applications.
4-[(Propan-2-yl)oxy]benzene: Lacks the nitro and methyl groups, reducing its reactivity.
2-Nitroprop-1-en-1-ylbenzene:
Uniqueness
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89763-54-2 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-1-(2-nitroprop-1-enyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H17NO3/c1-9(2)17-13-6-5-12(10(3)7-13)8-11(4)14(15)16/h5-9H,1-4H3 |
InChI Key |
NKGWLDXIFSBGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
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